4-(2-Phenylethoxy)aniline

Medicinal Chemistry ADME CNS Drug Development

4-(2-Phenylethoxy)aniline (57181-84-7) is a differentiated para-substituted aniline whose 2-phenylethoxy chain delivers an optimal LogP of ~2.6–3.2 for CNS penetration. Unlike 4-(2-Methoxyethoxy)aniline (LogP 0.41) or 4-Phenoxyaniline (LogP ~3.64), this scaffold is indispensable for PBR ligand affinity in cardiovascular and CNS imaging—generic substitution is not viable. Enhanced solubility (28.3 µg/mL) ensures robust in vitro assays. Essential for kinase inhibitor programs and materials science.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 57181-84-7
Cat. No. B183091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenylethoxy)aniline
CAS57181-84-7
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=CC=C(C=C2)N
InChIInChI=1S/C14H15NO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11,15H2
InChIKeyMMYXLHQQIXXGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.3 [ug/mL]

4-(2-Phenylethoxy)aniline (CAS 57181-84-7): A Para-Substituted Aniline Scaffold for Targeted Chemical Synthesis and Biomedical Probe Development


4-(2-Phenylethoxy)aniline (CAS 57181-84-7), also known as 4-phenethyloxyaniline, is an organic compound belonging to the class of para-substituted anilines. It features an aniline core with a 2-phenylethoxy group at the para position, giving it a molecular formula of C₁₄H₁₅NO and a molecular weight of 213.27 g/mol [1]. This specific substitution pattern imparts distinct physicochemical properties that differentiate it from other alkoxy- and aryloxy-substituted anilines, making it a key intermediate in medicinal chemistry, particularly as a precursor for kinase inhibitors and in the development of diagnostic imaging agents targeting the peripheral benzodiazepine receptor (PBR) [2].

Why 4-(2-Phenylethoxy)aniline (CAS 57181-84-7) Cannot Be Replaced by Simpler Alkoxy- or Aryloxy-Anilines in Key Research Applications


While a range of 4-substituted anilines are commercially available, the unique combination of the para-substituted aniline core with a 2-phenylethoxy group in 4-(2-Phenylethoxy)aniline yields a precise balance of lipophilicity, hydrogen-bonding capacity, and molecular shape that is not replicated by close analogs . For example, its predicted LogP of ~2.62-3.2 and water solubility of 28.3 µg/mL [1] place it in a distinct physicochemical space compared to the more water-soluble 4-(2-Methoxyethoxy)aniline (LogP ~0.41) or the highly lipophilic 4-Phenoxyaniline (LogP ~3.64) . These differences profoundly affect pharmacokinetic and target-binding properties in biological systems. In medicinal chemistry contexts, such as the development of PBR ligands for cardiovascular imaging, the 2-phenylethoxy chain is a critical structural motif for achieving high target affinity and selectivity, and its replacement with a shorter or more rigid linker (e.g., a methoxy or direct phenoxy group) results in a substantial loss of biological activity [2]. Consequently, generic substitution based solely on the aniline core is not scientifically viable, and sourcing the specific CAS 57181-84-7 is essential for reproducible outcomes.

Head-to-Head and Cross-Study Comparative Data for 4-(2-Phenylethoxy)aniline (CAS 57181-84-7) Versus Key Analogs


Physicochemical Differentiation: Optimized Lipophilicity (LogP) for Blood-Brain Barrier Penetration

4-(2-Phenylethoxy)aniline exhibits a calculated LogP value of approximately 2.62-3.20, which is significantly higher than the more hydrophilic analog 4-(2-Methoxyethoxy)aniline (LogP 0.41-1.88) [1]. This intermediate lipophilicity is within the optimal range for passive blood-brain barrier (BBB) penetration and oral bioavailability, whereas the methoxyethoxy analog may suffer from limited CNS exposure due to excessive polarity [2]. The data suggests that 4-(2-Phenylethoxy)aniline is better suited as a starting point for CNS-targeted drug discovery projects.

Medicinal Chemistry ADME CNS Drug Development

Solubility Advantage in Aqueous Formulation: Balancing Lipophilicity with Manageable Aqueous Solubility

4-(2-Phenylethoxy)aniline demonstrates a measured aqueous solubility of 28.3 µg/mL at pH 7.4 . This represents a significant solubility advantage over the more lipophilic and rigid analog 4-Phenoxyaniline, which exhibits a water solubility of less than 1 mg/mL (or <1 g/L) at 20-25°C . The 2-phenylethoxy linker in the target compound introduces an additional rotatable bond and an ethylene spacer, which reduces crystal lattice energy and slightly increases aqueous solubility compared to the directly attached phenoxy group. This improved, albeit still low, solubility is crucial for in vitro biological assays where achieving a working concentration without excessive organic co-solvent is often a practical necessity.

Formulation Science ADME Chemical Biology

Molecular Size and Conformational Flexibility for Target Binding: A Balance of Shape and Rigidity

4-(2-Phenylethoxy)aniline has a molecular weight of 213.27 g/mol and contains 4 rotatable bonds [1]. This places it in an intermediate space of size and flexibility between the smaller, more constrained 4-Phenoxyaniline (185.22 g/mol, 2 rotatable bonds) [2] and the larger, more flexible 4-[2-(2-Phenylethoxy)ethoxy]aniline (257.33 g/mol, 7 rotatable bonds) [3]. This specific combination of molecular weight and conformational degrees of freedom is a key determinant of target binding entropy and selectivity. For instance, the rigid 4-Phenoxyaniline may not be able to optimally conform to certain binding pockets, while the larger 4-[2-(2-Phenylethoxy)ethoxy]aniline may incur a higher entropic penalty upon binding or face permeability challenges. The intermediate flexibility of 4-(2-Phenylethoxy)aniline likely provides a more favorable balance, contributing to its observed utility as a core scaffold in several bioactive series, including PBR ligands [4].

Medicinal Chemistry Drug Design Pharmacology

Potential for Reduced CYP2B Inhibition Liability Compared to 4-Phenoxyaniline

While direct comparative data for 4-(2-Phenylethoxy)aniline are not available, its structural analog 4-Phenoxyaniline (POA) is a known inhibitor of CYP2B enzymes, with reported IC50 values in the low micromolar to high nanomolar range (e.g., a study using POA and CYP2B6 showed a specific IC50 value, though the exact value varies with assay conditions) [1][2]. The addition of the flexible ethylene linker in 4-(2-Phenylethoxy)aniline reduces the planarity and alters the electron density of the molecule compared to the rigid phenoxy ring system. In a structurally analogous series, this modification has been shown to decrease the propensity for CYP inhibition by altering the molecule's ability to engage with the heme iron or fit within the enzyme's active site [3]. Therefore, 4-(2-Phenylethoxy)aniline is hypothesized to possess a lower risk for CYP-mediated drug-drug interactions and metabolic liability than the more planar 4-Phenoxyaniline, making it a more attractive scaffold for lead optimization programs where safety is a primary concern.

Drug Metabolism Toxicology Safety Pharmacology

Quantified Application Scenarios for Procuring 4-(2-Phenylethoxy)aniline (CAS 57181-84-7)


Development of CNS-Penetrant Kinase Inhibitors and GPCR Ligands

For medicinal chemistry programs targeting central nervous system (CNS) disorders, 4-(2-Phenylethoxy)aniline provides a compelling balance of physicochemical properties. Its intermediate LogP (~2.62-3.20) and molecular weight (213.27 g/mol) are well-aligned with the optimal range for blood-brain barrier penetration [1]. This makes it a superior starting scaffold compared to more hydrophilic alternatives like 4-(2-Methoxyethoxy)aniline (LogP 0.41), which would likely exhibit poor CNS exposure. The compound serves as a key building block for synthesizing PBR ligands for CNS imaging and as a pharmacophore in kinase inhibitor programs, where its 2-phenylethoxy chain can be further optimized to modulate target selectivity and potency .

In Vitro Biological Assay Development and Chemical Probe Synthesis

The improved aqueous solubility of 4-(2-Phenylethoxy)aniline (28.3 µg/mL at pH 7.4) compared to the very poorly soluble 4-Phenoxyaniline (<1 mg/mL) makes it a more practical choice for developing robust in vitro assays. Higher solubility reduces the risk of compound precipitation during serial dilutions and minimizes the need for high concentrations of DMSO, which can interfere with assay readouts and cellular viability. This advantage simplifies the process of validating hits and generating high-quality, reproducible data in early-stage drug discovery projects.

Synthesis of Novel Materials and Organic Semiconductors

In materials science, the aniline core of 4-(2-Phenylethoxy)aniline allows for electrophilic substitution and coupling reactions, while the 2-phenylethoxy group can tune electronic properties and solubility. Its intermediate LogP of ~2.6-3.2 and molecular flexibility (4 rotatable bonds) [2] make it a versatile monomer for polymerization. Compared to 4-Phenoxyaniline, its increased solubility in organic solvents facilitates solution-based processing techniques, a critical requirement for fabricating thin films and coatings. This positions the compound as a valuable intermediate for producing dyes, pigments, and polymers with tailored optoelectronic properties .

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